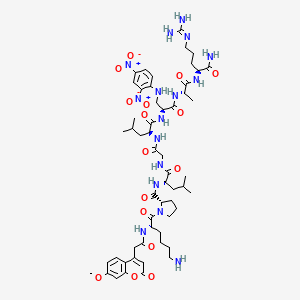
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
Descripción general
Descripción
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ es un sustrato peptídico fluorogénico utilizado en diversos ensayos bioquímicos. Este compuesto es particularmente importante en el estudio de las metaloproteinasas de la matriz (MMP), que son enzimas involucradas en la descomposición de los componentes de la matriz extracelular. La estructura del compuesto permite su uso como sustrato en ensayos de transferencia de energía de resonancia de fluorescencia (FRET), convirtiéndolo en una herramienta valiosa en los estudios de actividad enzimática.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso normalmente implica los siguientes pasos:
Carga de la resina: El aminoácido inicial se une a una resina sólida.
Desprotección: El grupo protector del aminoácido se elimina para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido, protegido en su grupo amino, se activa y se acopla a la cadena peptídica en crecimiento.
Repetición: Los pasos 2 y 3 se repiten hasta obtener la secuencia peptídica deseada.
Escisión y desprotección: El péptido completado se escinde de la resina y se eliminan todos los grupos protectores.
Métodos de producción industrial
La producción industrial de Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El uso de cromatografía líquida de alta resolución (HPLC) garantiza la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ experimenta principalmente reacciones de escisión enzimática. Estas reacciones están catalizadas por metaloproteinasas de la matriz, que escinden el enlace peptídico entre aminoácidos específicos en el sustrato.
Reactivos y condiciones comunes
Enzimas: Metaloproteinasas de la matriz (por ejemplo, MMP-1, MMP-2, MMP-9)
Buffers: Tris-HCl, solución salina tamponada con fosfato (PBS)
Condiciones: Las reacciones se llevan a cabo normalmente a pH fisiológico (7.4) y temperatura (37 °C).
Principales productos formados
La escisión enzimática de Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ da como resultado la formación de dos fragmentos peptídicos. La escisión interrumpe la señal de FRET, lo que permite la cuantificación de la actividad enzimática.
Aplicaciones Científicas De Investigación
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ se utiliza ampliamente en la investigación científica, particularmente en los siguientes campos:
Química: Se utiliza como sustrato en ensayos FRET para estudiar la cinética enzimática y la inhibición.
Biología: Se emplea en la investigación de la actividad de las metaloproteinasas de la matriz, que es crucial en la remodelación de tejidos y los procesos de enfermedad.
Medicina: Se utiliza en el descubrimiento y desarrollo de fármacos, particularmente en la búsqueda de inhibidores de MMP que puedan tener potencial terapéutico en el cáncer y otras enfermedades.
Industria: Se aplica en el desarrollo de ensayos de diagnóstico y herramientas de investigación.
Mecanismo De Acción
El mecanismo de acción de Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ implica su escisión por metaloproteinasas de la matriz. El péptido contiene un fluoróforo (Mca) y un extintor (Dnp) que están en estrecha proximidad, lo que provoca la extinción de la señal de fluorescencia. Tras la escisión por MMP, el fluoróforo y el extintor se separan, lo que lleva a un aumento de la fluorescencia. Este cambio en la fluorescencia se utiliza para medir la actividad enzimática de las MMP.
Comparación Con Compuestos Similares
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ se compara con otros sustratos FRET como:
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Otro sustrato FRET utilizado para estudios enzimáticos similares.
Mca-PLGL-Dpa-AR-NH₂: Un sustrato de MMP ampliamente utilizado con una estructura similar pero que carece de la extensión Lys N-terminal.
Unicidad
La adición de Lys al extremo N-terminal de Mca-PLGL-Dpa-AR-NH₂ mejora sus propiedades de sustrato, haciendo que Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ sea un sustrato más eficiente para ciertas MMP .
Compuestos similares
- Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
- Mca-PLGL-Dpa-AR-NH₂
- Mca-KPLGL-Dpa-AR-NH₂
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVNTQEXXMHSL-XKDADYKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H80N16O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


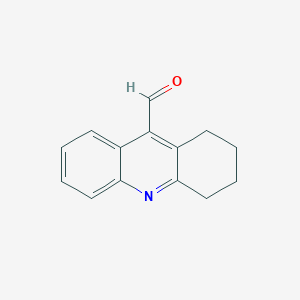
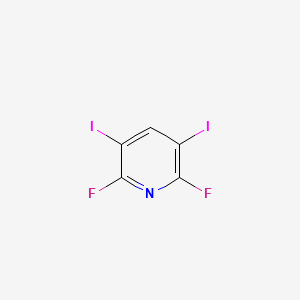

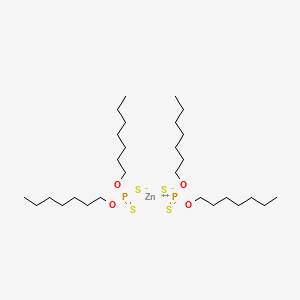
![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

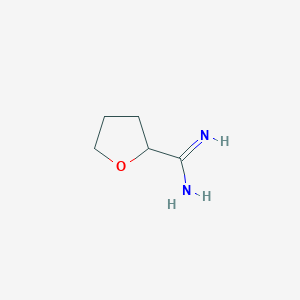
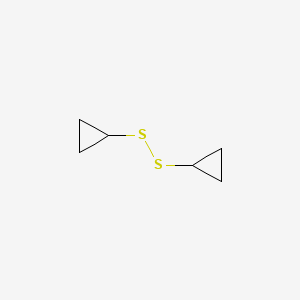

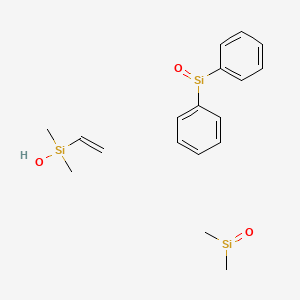
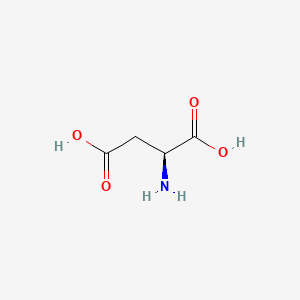
![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)
![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

